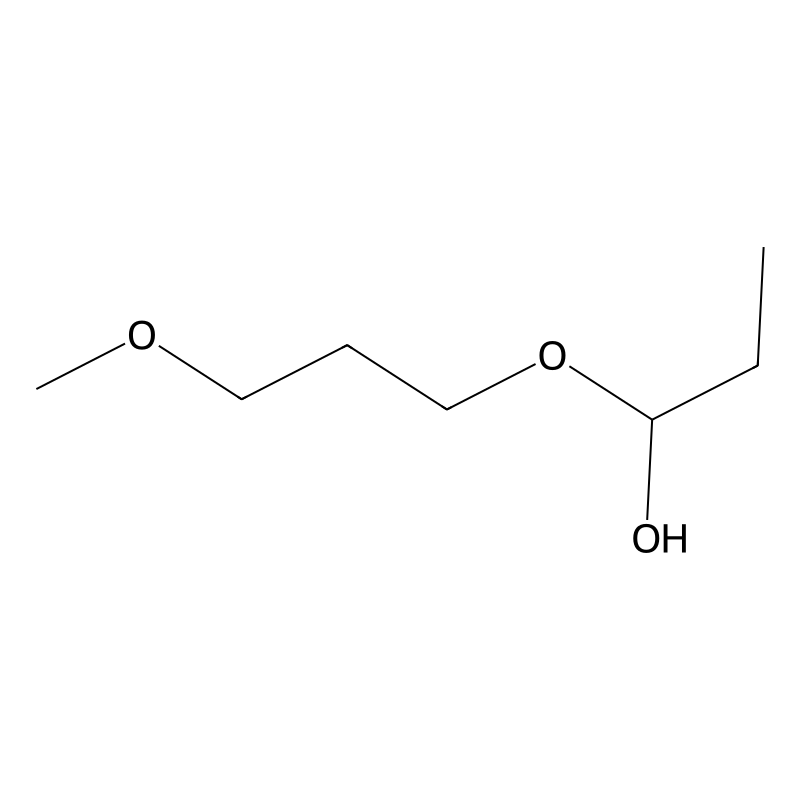1-(3-Methoxypropoxy)propan-1-ol
H3COC3H6OC3H6OH
C7H16O3

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
H3COC3H6OC3H6OH
C7H16O3
Molecular Weight
InChI
InChI Key
SMILES
solubility
Solubility in water: very good
Miscible
Synonyms
Canonical SMILES
Solvent for Professional Use
Field: Industrial Chemistry
Application: 1-(3-Methoxypropoxy)propan-1-ol is used as a solvent in various industrial applications.
Molecular Structure Analysis
The molecule consists of a seven-carbon chain with three hydroxyl (OH) groups and one methoxy (OCH3) group. The three hydroxyl groups are arranged along the chain, while the methoxy group is attached to the third carbon from the end of the chain []. This structure suggests that the compound may have polar properties due to the presence of the hydroxyl groups.
Chemical Reactions Analysis
One potential synthesis route for 1-(3-Methoxypropoxy)propan-1-ol involves reacting propylene oxide with methoxypropanol in the presence of an acid catalyst [].
- Oxidation: The primary alcohol group can be oxidized to form aldehydes or carboxylic acids using agents such as potassium permanganate or chromium trioxide.
- Reduction: The compound can be reduced to produce alkanes using reducing agents like lithium aluminum hydride.
- Substitution: The ether linkage allows for nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles under suitable conditions.
Common Reagents and ConditionsReaction Type Reagents Used Products Formed Oxidation Potassium permanganate, chromium trioxide Aldehydes, carboxylic acids Reduction Lithium aluminum hydride Alkanes Substitution Various nucleophiles (halides, thiols) Substituted ethers
| Reaction Type | Reagents Used | Products Formed |
|---|---|---|
| Oxidation | Potassium permanganate, chromium trioxide | Aldehydes, carboxylic acids |
| Reduction | Lithium aluminum hydride | Alkanes |
| Substitution | Various nucleophiles (halides, thiols) | Substituted ethers |
The synthesis of 1-(3-Methoxypropoxy)propan-1-ol typically involves the reaction of 3-methoxy-1-propanol with propylene oxide under basic conditions. Strong bases such as sodium hydroxide or potassium hydroxide are commonly used to promote the opening of the epoxide ring, allowing for subsequent nucleophilic attack by the alcohol.
Industrial Production
In industrial contexts, continuous flow reactors may be employed to enhance mixing and heat transfer during the reaction. This method operates at elevated temperatures and pressures to maximize yield and purity.
1-(3-Methoxypropoxy)propan-1-ol finds extensive applications across various fields:
- Organic Chemistry: Used as a solvent and reagent in synthetic processes.
- Biology: Employed in enzymatic reactions and as a substrate for biocatalysts.
- Pharmaceuticals: Acts as an intermediate in the synthesis of compounds with antimicrobial and antioxidant properties.
- Industrial Uses: Utilized in the formulation of coatings, adhesives, and other chemical products .
Research indicates that 1-(3-Methoxypropoxy)propan-1-ol can influence molecular interactions significantly. Its capacity to act as a solvent facilitates various biochemical assays and enhances solubility for different compounds. Studies have shown that this compound can promote water structure, affecting hydrogen bonding networks within aqueous solutions.
Several compounds share structural similarities with 1-(3-Methoxypropoxy)propan-1-ol. Notable examples include:
- 3-Methoxy-1-propanol: A primary alcohol that lacks the ether linkage present in 1-(3-Methoxypropoxy)propan-1-ol.
- Dipropylene glycol methyl ether: Contains two ether linkages and exhibits similar solvent properties but differs in molecular structure.
Uniqueness
The uniqueness of 1-(3-Methoxypropoxy)propan-1-ol lies in its combination of a primary alcohol with an ether linkage. This structural feature provides distinct reactivity and versatility compared to its counterparts, enabling diverse applications in both scientific research and industrial processes.
Physical Description
COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.
Colorless liquid with a mild, ether-like odor.
XLogP3
Boiling Point
190 °C
408°F
Flash Point
74 °C
180°F
Vapor Density
Relative vapor density (air = 1): 5.1
Density
Relative density (water = 1): 0.95
0.95
Melting Point
-80 °C
-112°F
GHS Hazard Statements
H320: Causes eye irritation [Warning Serious eye damage/eye irritation];
H335: May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H336: May cause drowsiness or dizziness [Warning Specific target organ toxicity, single exposure;
Narcotic effects]
Vapor Pressure
Vapor pressure, Pa at 26 °C: 53.3
0.5 mmHg
Pictograms

Irritant
Other CAS
34590-94-8







